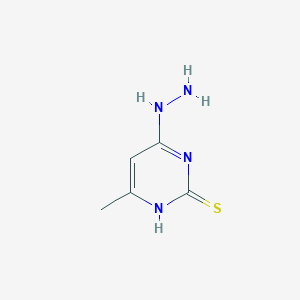
1-(1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-yl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol is a complex organic compound that features a triazine ring substituted with a chlorine atom and a bipiperidinyl group
Méthodes De Préparation
The synthesis of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol typically involves the nucleophilic substitution of cyanuric chloride with piperidine derivatives. The reaction conditions often include the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, with the reaction temperature maintained between 70-80°C . Industrial production methods may employ microwave irradiation to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form triazine derivatives and piperidine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The bipiperidinyl group enhances the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol include:
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core and exhibit similar biological activities.
1,3,5-Triazine aminobenzoic acid derivatives: These derivatives are known for their antimicrobial and anticancer properties.
The uniqueness of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol lies in its bipiperidinyl group, which enhances its chemical stability and biological activity compared to other triazine derivatives .
Propriétés
Formule moléculaire |
C13H20ClN5O |
|---|---|
Poids moléculaire |
297.78 g/mol |
Nom IUPAC |
1-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]piperidin-3-ol |
InChI |
InChI=1S/C13H20ClN5O/c14-12-15-9-16-13(17-12)18-6-3-10(4-7-18)19-5-1-2-11(20)8-19/h9-11,20H,1-8H2 |
Clé InChI |
FKXLUKQXEFWOQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2CCN(CC2)C3=NC(=NC=N3)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4R,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8672866.png)



![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)






![5-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8672935.png)


